molecular formula C9H13N3O2 B6152584 ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate CAS No. 1195782-03-6

ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate

Cat. No.: B6152584
CAS No.: 1195782-03-6
M. Wt: 195.22 g/mol
InChI Key: GYPPHDNSNKQBCH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with an ethyl ester group at the 5-position, an amino group at the 4-position, and a cyclopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-cyano-1-cyclopropyl-1H-imidazole-5-carboxylate with ammonia or an amine under suitable conditions to introduce the amino group at the 4-position . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:

    Ethyl 5-amino-1-phenyl-1H-imidazole-4-carboxylate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Ethyl 4-cyano-1H-imidazole-5-carboxylate: Contains a cyano group instead of an amino group.

    4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Features a triazole ring fused with the imidazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1195782-03-6

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 5-amino-3-cyclopropylimidazole-4-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8(10)11-5-12(7)6-3-4-6/h5-6H,2-4,10H2,1H3

InChI Key

GYPPHDNSNKQBCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1C2CC2)N

Purity

95

Origin of Product

United States

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